molecular formula C9H18N2O2 B2358446 1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane CAS No. 2241141-45-5

1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane

Cat. No.: B2358446
CAS No.: 2241141-45-5
M. Wt: 186.255
InChI Key: KMUCEOXYHRVWBK-UHFFFAOYSA-N
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Description

1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol It is characterized by a spiro structure, which includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

The synthesis of 1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of a suitable amine with an epoxide, leading to the formation of the spiro structure. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spiro compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spiro compounds have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane involves its interaction with molecular targets within cells. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to fully elucidate the molecular targets and pathways affected by this compound .

Comparison with Similar Compounds

1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane can be compared with other spiro compounds, such as:

The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms within the spiro framework, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-11-3-5-13-8-9(11)6-10-2-4-12-7-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUCEOXYHRVWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC12CNCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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